molecular formula C31H43NO3 B14122304 N-{(E)-[4-(dodecyloxy)phenyl]methylidene}-4-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline

N-{(E)-[4-(dodecyloxy)phenyl]methylidene}-4-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline

Cat. No.: B14122304
M. Wt: 477.7 g/mol
InChI Key: MGPSBMPVBXNMEF-UHFFFAOYSA-N
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Description

1-(4-dodecoxyphenyl)-N-[4-[[(3S)-4-methyl-3,6-dihydro-2H-pyran-3-yl]oxy]phenyl]methanimine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dodecoxyphenyl group and a methanimine moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-dodecoxyphenyl)-N-[4-[[(3S)-4-methyl-3,6-dihydro-2H-pyran-3-yl]oxy]phenyl]methanimine typically involves multiple steps, including the formation of the dodecoxyphenyl group and the methanimine linkage. Common synthetic routes may involve:

    Formation of the Dodecoxyphenyl Group: This step often involves the alkylation of phenol with dodecyl bromide under basic conditions to form 4-dodecoxyphenol.

    Formation of the Methanimine Linkage: This step involves the reaction of 4-dodecoxyphenylamine with an aldehyde or ketone to form the methanimine linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-dodecoxyphenyl)-N-[4-[[(3S)-4-methyl-3,6-dihydro-2H-pyran-3-yl]oxy]phenyl]methanimine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially if electron-withdrawing groups are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-dodecoxyphenyl)-N-[4-[[(3S)-4-methyl-3,6-dihydro-2H-pyran-3-yl]oxy]phenyl]methanimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell.

    Modulating Enzyme Activity: Inhibiting or activating enzymes involved in key biological processes.

    Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell growth, and other processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-N-[4-[[(3S)-4-methyl-3,6-dihydro-2H-pyran-3-yl]oxy]phenyl]methanimine
  • 1-(4-ethoxyphenyl)-N-[4-[[(3S)-4-methyl-3,6-dihydro-2H-pyran-3-yl]oxy]phenyl]methanimine

Uniqueness

1-(4-dodecoxyphenyl)-N-[4-[[(3S)-4-methyl-3,6-dihydro-2H-pyran-3-yl]oxy]phenyl]methanimine is unique due to its longer alkyl chain (dodecoxy group), which may impart different physical and chemical properties compared to similar compounds with shorter alkyl chains

Properties

Molecular Formula

C31H43NO3

Molecular Weight

477.7 g/mol

IUPAC Name

1-(4-dodecoxyphenyl)-N-[4-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenyl]methanimine

InChI

InChI=1S/C31H43NO3/c1-3-4-5-6-7-8-9-10-11-12-22-34-29-17-13-27(14-18-29)24-32-28-15-19-30(20-16-28)35-31-25-33-23-21-26(31)2/h13-21,24,31H,3-12,22-23,25H2,1-2H3

InChI Key

MGPSBMPVBXNMEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC3COCC=C3C

Origin of Product

United States

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